molecular formula C16H21Cl2N3S B12665981 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole CAS No. 178979-63-0

2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole

Cat. No.: B12665981
CAS No.: 178979-63-0
M. Wt: 358.3 g/mol
InChI Key: DMDQSBAZAQIINF-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with aminomethyl and dichlorophenylthio groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with 3,5-dichlorophenylthiol in the presence of a base. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the imidazole ring or the phenylthio moiety.

Scientific Research Applications

2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenylthio group suggests potential interactions with hydrophobic pockets in proteins, while the aminomethyl group may form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
  • 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-methyl-1H-imidazole

Uniqueness

2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both aminomethyl and dichlorophenylthio groups provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

178979-63-0

Molecular Formula

C16H21Cl2N3S

Molecular Weight

358.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1,4-di(propan-2-yl)imidazol-2-yl]methanamine

InChI

InChI=1S/C16H21Cl2N3S/c1-9(2)15-16(21(10(3)4)14(8-19)20-15)22-13-6-11(17)5-12(18)7-13/h5-7,9-10H,8,19H2,1-4H3

InChI Key

DMDQSBAZAQIINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)C(C)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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